molecular formula C27H24O18 B1660608 [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate CAS No. 79886-49-0

[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate

Cat. No. B1660608
CAS RN: 79886-49-0
M. Wt: 636.5 g/mol
InChI Key: KCQFLGUEZXYOER-IPKUFKRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate is a complex organic molecule. It is a derivative of D-glucose and is functionally related to gallic acid .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple hydroxy groups and benzoyl groups. It has a molecular formula of C35H28O22 . The compound has 4 defined stereocentres .

Future Directions

Future research could focus on further elucidating the physical and chemical properties of this compound, as well as its potential biological activities. For instance, a gallocatechin analogue has shown potential to inhibit multiple targets of SARS CoV-2 .

properties

CAS RN

79886-49-0

Product Name

[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate

Molecular Formula

C27H24O18

Molecular Weight

636.5 g/mol

IUPAC Name

[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C27H24O18/c28-12-1-9(2-13(29)19(12)34)23(37)42-7-18-22(45-25(39)11-5-16(32)21(36)17(33)6-11)27(41,26(40)44-18)8-43-24(38)10-3-14(30)20(35)15(31)4-10/h1-6,18,22,26,28-36,40-41H,7-8H2/t18?,22?,26-,27?/m1/s1

InChI Key

KCQFLGUEZXYOER-IPKUFKRGSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C([C@@H](O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

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